6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused tetrahydropyrimido[2,1-b][1,3]thiazine core. The structure includes a 6-oxo group, a carboxamide moiety at position 3, and a 4-(trifluoromethoxy)benzyl substituent.
Properties
IUPAC Name |
6-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-12-3-1-10(2-4-12)7-21-14(24)11-8-22-13(23)5-6-20-15(22)26-9-11/h1-6,11H,7-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUIDJWESJAKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1396759-09-3) is a complex organic compound with potential biological activity. This article explores its structural characteristics, synthesis, and biological properties based on available research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 385.4 g/mol. The structure features a tetrahydropyrimido-thiazine core with a trifluoromethoxybenzyl substituent, which plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1396759-09-3 |
Synthesis
The synthesis of this compound may involve multi-step processes typical for heterocyclic compounds. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds suggest that methods involving nucleophilic substitutions and cyclization reactions could be employed.
Biological Activity
Research into the biological activity of this compound is still emerging. However, preliminary studies indicate potential pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown activity against various bacterial strains. For instance, derivatives of thiazine and pyrimidine have been linked to antimicrobial properties due to their ability to inhibit bacterial enzyme activity.
- Anticancer Properties : Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The trifluoromethoxy group is known to enhance bioactivity by improving lipophilicity and cellular uptake.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may stem from:
- Inhibition of key metabolic pathways in pathogens or cancer cells.
- Interaction with specific enzymes or receptors that regulate cellular functions.
Case Studies
- Antimicrobial Efficacy : A study evaluating related thiazine derivatives demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethoxy group was noted to enhance the antimicrobial potency.
- Cytotoxicity Against Cancer Cells : In vitro studies on structurally similar compounds have shown promising results in reducing cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison with two structurally related analogs:
Q & A
Q. What are the optimal synthetic routes for 6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of thiazine precursors and functionalization of the trifluoromethoxybenzyl group. Key steps include:
- Cyclization : Use of 2-aminothiazole derivatives with pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the tetrahydropyrimidothiazine core .
- Carboxamide coupling : Activation of the carboxylic acid intermediate with EDC·HCl and HOBt, followed by reaction with 4-(trifluoromethoxy)benzylamine .
- Solvent optimization : Reactions in DMF at 60–80°C yield higher purity compared to THF or dichloromethane .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?
A combination of techniques is required:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the tetrahydropyrimidothiazine ring and substitution patterns (e.g., chemical shifts for trifluoromethoxy groups at δ 120–125 ppm in C NMR) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects side products like incomplete cyclization intermediates .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused heterocyclic system .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
- Kinetic studies : Monitor reaction progress via in situ F NMR to track trifluoromethoxy group stability under varying temperatures .
- Isotopic labeling : Use N-labeled amines to trace nitrogen incorporation during cyclization .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and energy barriers for ring-closure steps .
Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?
- Comparative bioassays : Test the compound against analogs (e.g., varying trifluoromethoxy substitution) in standardized antimicrobial (MIC assays) or anticancer (cell viability) models to isolate structure-activity relationships .
- Metabolic stability profiling : Use liver microsomes to assess if conflicting activity data arise from differential metabolic degradation .
- Target engagement studies : SPR or ITC quantify binding affinity to suspected targets (e.g., kinase enzymes) to validate hypothesized mechanisms .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (target <3), aqueous solubility, and CYP450 inhibition risks .
- Docking simulations : AutoDock Vina identifies modifications to the benzyl group that enhance binding to biological targets without compromising metabolic stability .
Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields in cyclization)?
- Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions during cyclization at elevated temperatures .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to optimize diastereomeric purity .
- DoE (Design of Experiments) : Statistically optimize solvent ratios (e.g., DMF:HO) and reagent stoichiometry to maximize yield .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectral data between batches?
- Batch-to-batch NMR comparison : Overlay H NMR spectra to detect impurities (e.g., residual solvents) .
- HPLC-MS purity checks : Use C18 columns with UV detection (λ = 254 nm) and MS fragmentation to quantify impurities .
- Elemental analysis : Confirm C, H, N, S, and F percentages within 0.4% of theoretical values .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks, then analyze via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
